molecular formula C11H6F3NO3 B1445967 6-(Trifluoromethoxy)quinoline-4-carboxylic acid CAS No. 1361197-98-9

6-(Trifluoromethoxy)quinoline-4-carboxylic acid

Cat. No.: B1445967
CAS No.: 1361197-98-9
M. Wt: 257.16 g/mol
InChI Key: XKQAUXRUPQNREV-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)quinoline-4-carboxylic acid is a quinoline derivative characterized by the presence of a trifluoromethoxy group at the 6th position and a carboxylic acid group at the 4th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to anilines with both electron-withdrawing and electron-donating groups, making it versatile for large-scale synthesis of bioactive molecules.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing reaction conditions to achieve high yields and purity. For example, the synthesis of quinoline-4-carboxylic acid derivatives can be performed under various conditions, such as ethanol reflux or using specific acids like H₂NSO₃H . These methods are designed to be scalable and cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

    Substitution: The trifluoromethoxy and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups and properties. These derivatives are valuable for further research and applications in medicinal chemistry and materials science.

Scientific Research Applications

6-(Trifluoromethoxy)quinoline-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to possess various biological activities, including antitumor, antibacterial, and antiviral properties . The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

6-(Trifluoromethoxy)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for diverse research and industrial applications.

Properties

IUPAC Name

6-(trifluoromethoxy)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)18-6-1-2-9-8(5-6)7(10(16)17)3-4-15-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQAUXRUPQNREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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